Rehmaionoside B

Descripción general

Descripción

Rehmaionoside B is an iridoid glycoside compound found in the roots of Rehmannia glutinosa, a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological properties, including anti-inflammatory, neuroprotective, and immunomodulatory effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Rehmaionoside B typically involves the extraction of iridoid glycosides from the roots of Rehmannia glutinosa. The process includes several steps such as drying, grinding, and solvent extraction. The extracted compounds are then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .

Análisis De Reacciones Químicas

Hydrolysis of Glycosidic Bonds

The glucose unit in Rehmaionoside B is susceptible to hydrolytic cleavage under acidic or enzymatic conditions:

Key Findings :

-

MS/MS analysis reveals a characteristic fragment at m/z 211.1692 ([M+Na]⁺ → [M+Na - C₆H₁₂O₆]⁺), confirming glycosidic bond cleavage .

-

Hydrolysis products retain hydroxyl groups, as evidenced by sequential water losses (m/z 193.1592, 175.1484) .

Oxidation Reactions

The hydroxyl and olefinic groups in this compound participate in oxidation pathways:

Structural Insights :

-

The E-configured double bond in the aglycone (position 1) is a likely site for epoxidation or dihydroxylation .

-

MS data for oxythis compound (C₁₉H₃₄O₉) suggests hydroxylation at C-14, inferred from a +16 Da mass shift compared to this compound .

Reduction Reactions

Selective reduction of unsaturated bonds alters bioactivity:

| Reaction Target | Reagents | Products | Applications |

|---|---|---|---|

| Double bond (C1) | H₂/Pd-C | Dihydro-Rehmaionoside B | Increased stability; altered receptor binding |

| Carbonyl groups | NaBH₄ | Alcohol derivatives | Enhanced solubility or metabolic resistance |

Comparative Data :

-

Dihydrocatalpol (a reduced iridoid analog) shows a mass shift of +2 Da, corroborating hydrogenation patterns in related compounds .

Thermal Degradation During Processing

Processing Rehmannia glutinosa (e.g., steaming) induces structural rearrangements:

| Process | Temperature/Time | Key Changes | Biological Impact |

|---|---|---|---|

| Steaming | 100–120°C, 9 cycles | Dehydration, glycoside degradation | Reduced anti-inflammatory activity; increased small-molecule metabolites |

LC-MS Observations :

-

Progressive loss of glycoside peaks (e.g., this compound) correlates with increased low-molecular-weight compounds .

Comparative Reactivity with Structural Analogs

Synthetic Derivatives and Pharmacological Relevance

Derivatization strategies aim to enhance bioavailability or target specificity:

-

Acetylation : Masking hydroxyl groups improves membrane permeability.

-

Glycoside swapping : Substituting glucose with other sugars (e.g., galactose) alters pharmacokinetics .

Challenges :

Aplicaciones Científicas De Investigación

Pharmacological Properties

Rehmaionoside B exhibits a range of biological activities that make it a subject of interest in various fields of research:

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines and modulate the activity of nuclear factor-kappa B (NF-κB), which plays a crucial role in inflammatory responses.

- Neuroprotective Effects : The compound has been shown to protect neural cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative disorders.

- Immunomodulatory Effects : Research indicates that this compound enhances immune cell activity and promotes antibody production, which could be beneficial in treating immune-related conditions.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Neuroinflammatory Diseases : A study demonstrated that extracts from Rehmannia glutinosa containing this compound ameliorated symptoms in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. The extract reduced inflammation and demyelination in the spinal cord, indicating potential for treating neuroinflammatory diseases .

- Bone Marrow Hematopoiesis : Research has shown that this compound may enhance bone marrow hematopoiesis, suggesting applications in conditions such as anemia or bone marrow suppression.

- Diabetes Management : Preliminary findings suggest that this compound possesses hypoglycemic properties, potentially aiding in the management of diabetes through its influence on glucose metabolism and insulin sensitivity .

Mecanismo De Acción

Rehmaionoside B exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and modulates the activity of nuclear factor-kappa B (NF-κB).

Neuroprotective: Protects neural cells by reducing oxidative stress and inhibiting apoptosis.

Immunomodulatory: Enhances the activity of immune cells and promotes the production of antibodies.

Comparación Con Compuestos Similares

Rehmaionoside A: Another iridoid glycoside found in Rehmannia glutinosa, structurally similar to Rehmaionoside B but with different pharmacological properties.

Scutellarein: A flavonoid compound with similar anti-inflammatory and neuroprotective effects.

Uniqueness of this compound: this compound is unique due to its specific molecular structure, which allows it to interact with multiple biological targets and pathways, providing a broad spectrum of pharmacological effects .

Propiedades

IUPAC Name |

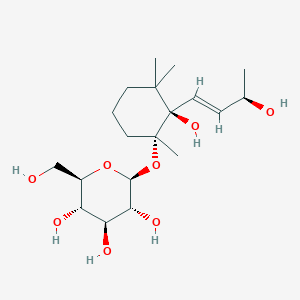

(2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3R)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,11-16,20-25H,5,7-8,10H2,1-4H3/b9-6+/t11-,12-,13-,14+,15-,16+,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICINSKFENWFTQI-BHYGOWNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@@]1([C@](CCCC1(C)C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Rehmaionoside B interact with bladder smooth muscle and what are the downstream effects?

A1: While the precise mechanism of action remains unclear, research suggests that this compound exerts its effects on bladder smooth muscle through an indomethacin-like action []. This implies that it may inhibit the production of prostaglandins, inflammatory mediators known to induce contractions, by potentially targeting cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in spontaneous contractions and a slight relaxation of the bladder smooth muscle [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.